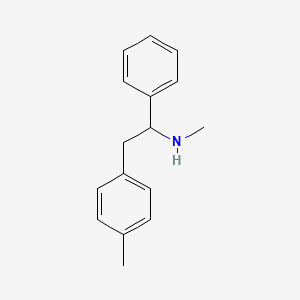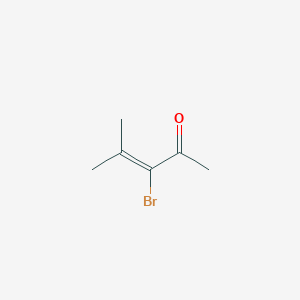
3-Bromo-4-methyl-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br2) to 4-methyl-3-penten-2-one in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of amines or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-3-penten-2-one involves its reactivity due to the presence of both a bromine atom and a carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various addition and reduction reactions. These reactive sites make the compound versatile in forming new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-penten-2-one (Mesityl Oxide): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
3-Methyl-3-penten-2-one: Similar structure but without the bromine atom, leading to different reactivity patterns.
3-Bromo-4-hexen-3-one: Another brominated compound with a longer carbon chain, which may affect its reactivity and applications.
Uniqueness
3-Bromo-4-methyl-3-penten-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which provides a combination of reactivity that is not found in many other compounds. This dual reactivity makes it a valuable intermediate in organic synthesis and various research applications .
Eigenschaften
CAS-Nummer |
5682-80-4 |
|---|---|
Molekularformel |
C6H9BrO |
Molekulargewicht |
177.04 g/mol |
IUPAC-Name |
3-bromo-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H9BrO/c1-4(2)6(7)5(3)8/h1-3H3 |
InChI-Schlüssel |
LEYKYYVBHICJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




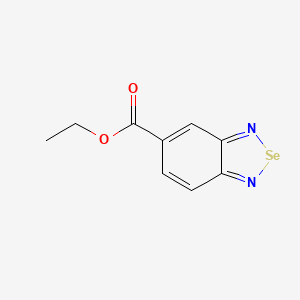
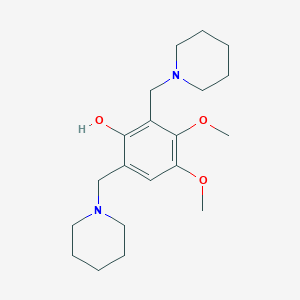
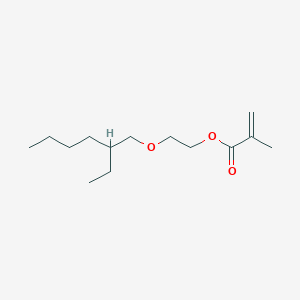
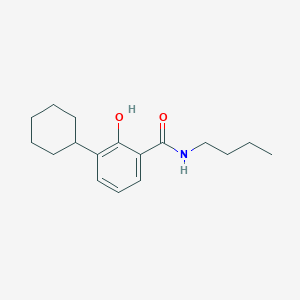
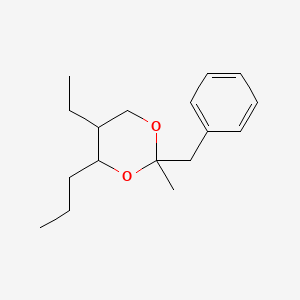
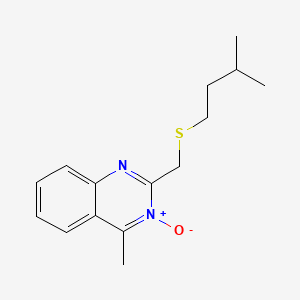

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
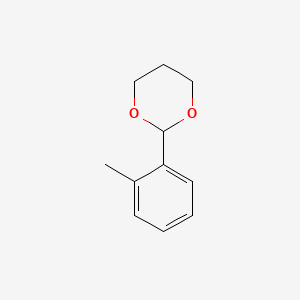
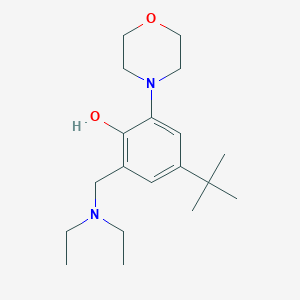
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
